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Compound of Interest

Compound Name: 8-M-PDOT

Cat. No.: B1664216

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-M-PDOT, with the full chemical name N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-
propanamide, is a noteworthy selective agonist for the melatonin MT2 receptor. Its investigation
is crucial for understanding the therapeutic potential of targeting the melatonergic system for
various physiological and pathological conditions. This technical guide provides a
comprehensive overview of the known chemical properties of 8-M-PDOT, including its
synthesis, characterization, and its interaction with melatonin receptor signaling pathways. All
guantitative data is presented in structured tables, and detailed experimental methodologies
are provided.

Core Chemical and Physical Properties

While extensive experimental data for 8-M-PDOT is not widely published, the following table
summarizes its fundamental properties based on available information.
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Property Value Source

N-(1,2,3,4-tetrahydro-8-
Full Chemical Name methoxy-2-naphthalenyl)- N/A

propanamide

Synonym AH 002 N/A
CAS Number 134865-70-6 N/A
Molecular Formula C14H19NO2 N/A
Molecular Weight 233.3 g/mol N/A
Appearance Crystalline solid N/A
Solubility Soluble in DMSO N/A
Melting Point Data not available N/A
Boiling Point Data not available N/A
pKa Data not available N/A

Synthesis and Purification

A detailed experimental protocol for the synthesis of 8-M-PDOT is not explicitly available in the
reviewed literature. However, a plausible synthetic route can be inferred from standard organic
chemistry principles for the formation of amides from amines.

Proposed Synthetic Pathway

The synthesis of 8-M-PDOT would likely involve the acylation of the corresponding amine, 2-
amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, with propionyl chloride or propionic
anhydride.
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Reactants
2-amino-8-methoxy- Propionyl Chloride or
1,2,3,4-tetrahydronaphthalene Propionic Anhydride
Reaction
Product
8-M-PDOT

(N-(1,2,3,4-tetrahydro-8-methoxy-
2-naphthalenyl)-propanamide)

Click to download full resolution via product page

Caption: Proposed synthesis of 8-M-PDOT.

Experimental Protocol: Proposed Synthesis

e Reaction Setup: To a solution of 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (1
equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an
inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine
or diisopropylethylamine (1.1 equivalents).

e Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.05
equivalents) dropwise to the stirred solution.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

» Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic
solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield the crude product.
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Purification Protocol

The crude 8-M-PDOT can be purified using flash column chromatography on silica gel.

Column Preparation: Pack a glass column with silica gel using a suitable solvent system
(e.g., a gradient of ethyl acetate in hexanes).

e Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the
column.

o Elution: Elute the column with the chosen solvent system, collecting fractions.
e Analysis: Monitor the fractions by TLC to identify those containing the pure product.

« |solation: Combine the pure fractions and evaporate the solvent under reduced pressure to
obtain purified 8-M-PDOT.

Chemical Characterization

The structure and purity of the synthesized 8-M-PDOT would be confirmed using standard
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Would show characteristic signals for the aromatic protons of the
tetrahydronaphthalene ring, the methoxy group protons, the aliphatic protons of the tetralin
core, and the ethyl group protons of the propanamide moiety. The amide proton would
appear as a broad singlet.

e 13C NMR: Would display distinct signals for the carbonyl carbon of the amide, the aromatic
carbons, the methoxy carbon, and the aliphatic carbons of the tetralin and propanamide
groups.

Infrared (IR) Spectroscopy

An IR spectrum of 8-M-PDOT would be expected to show characteristic absorption bands:
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A strong absorption band for the amide carbonyl group (C=0 stretch) around 1640-1680

cm™1,

An N-H stretching vibration around 3300 cm~1.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

A C-O stretching vibration for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of 8-M-PDOT. The molecular ion peak
[M+H]* would be observed at m/z 234.3. Fragmentation patterns would likely involve cleavage
of the amide bond and fragmentation of the tetrahydronaphthalene ring.

Biological Activity and Signaling Pathways

8-M-PDOT is a selective agonist for the melatonin MT2 receptor. Melatonin receptors are G-
protein coupled receptors (GPCRS) that are primarily coupled to inhibitory G proteins (Gi).

MT2 Receptor Signaling Pathway

Activation of the MT2 receptor by an agonist like 8-M-PDOT is known to initiate several
intracellular signaling cascades.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 8-M-PDOT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664216#what-are-the-chemical-properties-of-8-m-
pdot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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